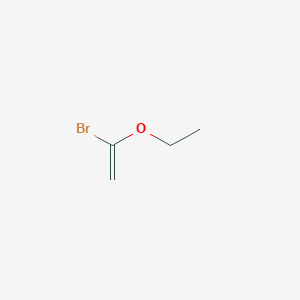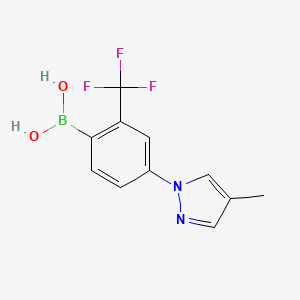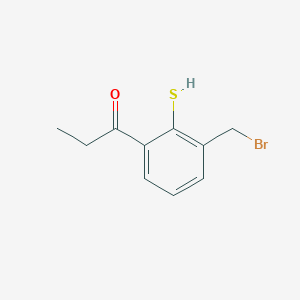
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a propanone moiety
準備方法
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromomethylbenzene and 2-mercaptopropanone.
Reaction Conditions: The bromomethyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent. The mercapto group is introduced via a thiolation reaction, typically using thiourea or hydrogen sulfide.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Condensation Reactions: The carbonyl group in the propanone moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
科学的研究の応用
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Bromomethylphenyl)propan-1-one: Similar structure but lacks the mercapto group, resulting in different reactivity and applications.
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one: The chlorine atom replaces the bromine atom, leading to variations in reactivity and biological activity.
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one:
特性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3 |
InChIキー |
YOMOMWQXACRZST-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=CC(=C1S)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)

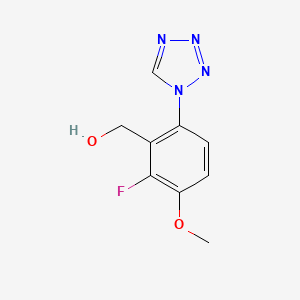

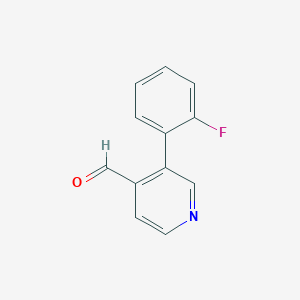
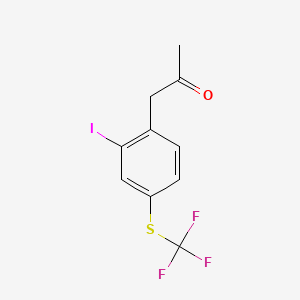
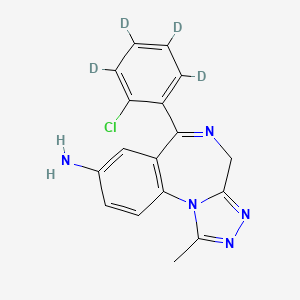
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

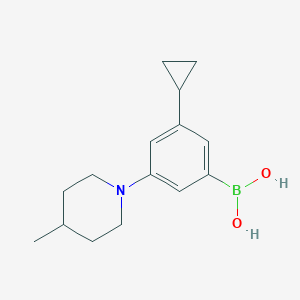

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
